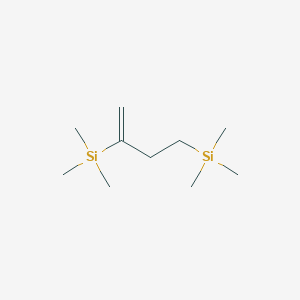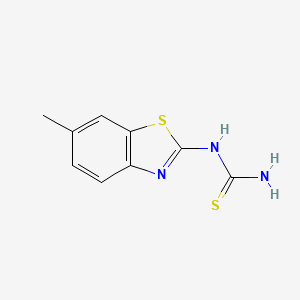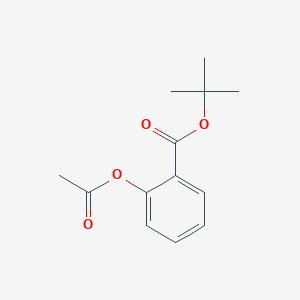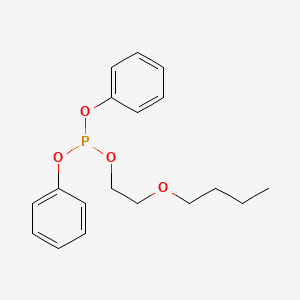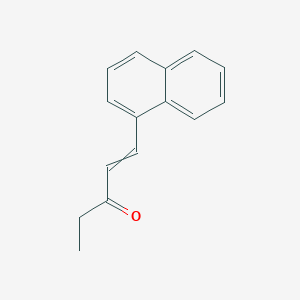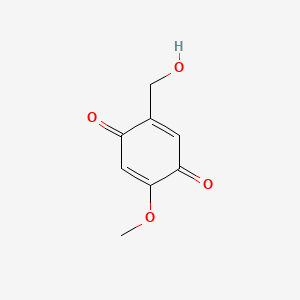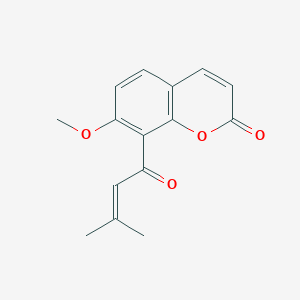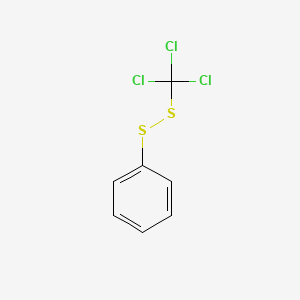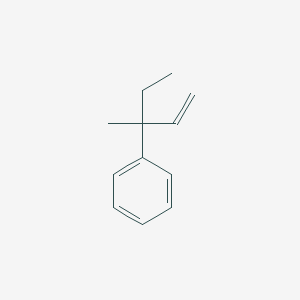
(3-Methylpent-1-en-3-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylpent-1-en-3-yl)benzene is an organic compound with the molecular formula C12H16 It is a derivative of benzene, where a (3-methylpent-1-en-3-yl) group is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylpent-1-en-3-yl)benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with (3-methylpent-1-en-3-yl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions
(3-Methylpent-1-en-3-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products Formed
Oxidation: Formation of this compound alcohols, ketones, or acids.
Reduction: Formation of this compound hydrocarbons.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of this compound.
科学的研究の応用
(3-Methylpent-1-en-3-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3-Methylpent-1-en-3-yl)benzene involves its interaction with specific molecular targets and pathways. For instance, in electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophilic species to form substituted products. The presence of the (3-methylpent-1-en-3-yl) group can influence the reactivity and selectivity of these reactions .
類似化合物との比較
Similar Compounds
- (4-Methyl-3-penten-1-yl)benzene
- Benzene, 1-methyl-3-(1-methylethenyl)-
- 3-Methyl-3-penten-2-one
Uniqueness
(3-Methylpent-1-en-3-yl)benzene is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to its analogs. The position and nature of the (3-methylpent-1-en-3-yl) group play a crucial role in determining the compound’s behavior in various chemical reactions .
特性
CAS番号 |
51752-50-2 |
|---|---|
分子式 |
C12H16 |
分子量 |
160.25 g/mol |
IUPAC名 |
3-methylpent-1-en-3-ylbenzene |
InChI |
InChI=1S/C12H16/c1-4-12(3,5-2)11-9-7-6-8-10-11/h4,6-10H,1,5H2,2-3H3 |
InChIキー |
QPPYVAQQHDNLIM-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C=C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Nitrophenyl)decahydrocyclohepta[e][1,3]oxazine](/img/structure/B14654530.png)
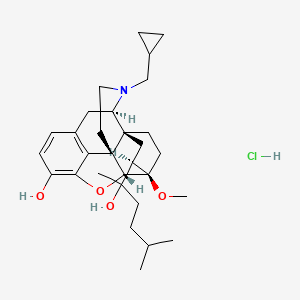
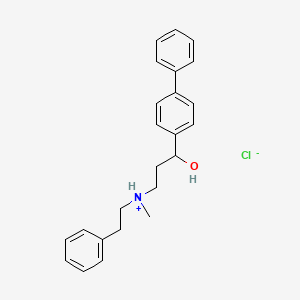
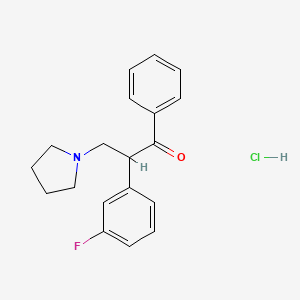
![2-[2-(2-chlorophenoxy)ethyl]guanidine](/img/structure/B14654560.png)
